![molecular formula C8H11BrO2 B13457474 2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-{4-methyl-2-oxabicyclo[211]hexan-1-yl}ethan-1-one is a compound that features a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create new building blocks. This reaction can be performed under visible light irradiation with a photocatalyst, such as Ir(dFCF3ppy)2(dtbbpy)PF6, and acetone as the solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical reactions using specialized equipment to ensure consistent and efficient production. The use of high-power LEDs for irradiation and continuous flow reactors can help in achieving the desired yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive compounds, potentially serving as a bioisostere for ortho-substituted benzene rings.
Materials Science: The unique bicyclic structure can be utilized in the development of new materials with specific properties.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, similar compounds have been shown to act as inhibitors of certain enzymes, such as IRAK4, by binding to their active sites and inhibiting their kinase activity. This prevents downstream signaling cascades, thereby reducing the production of inflammatory cytokines and chemokines.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure and have been validated as bioisosteres of ortho- and meta-benzenes.
7-Oxabicyclo[2.2.1]heptane:
Uniqueness
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized. This makes it a versatile building block for the synthesis of a wide range of bioactive compounds and materials .
Propiedades
Fórmula molecular |
C8H11BrO2 |
|---|---|
Peso molecular |
219.08 g/mol |
Nombre IUPAC |
2-bromo-1-(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)ethanone |
InChI |
InChI=1S/C8H11BrO2/c1-7-3-8(4-7,11-5-7)6(10)2-9/h2-5H2,1H3 |
Clave InChI |
GRSCLBTYXIDMRY-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(OC2)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


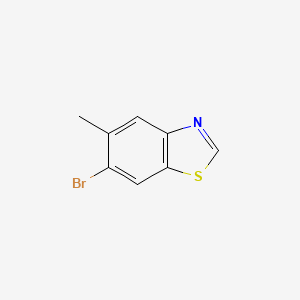
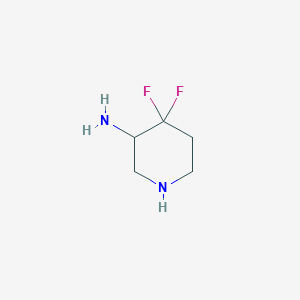
![(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13457404.png)

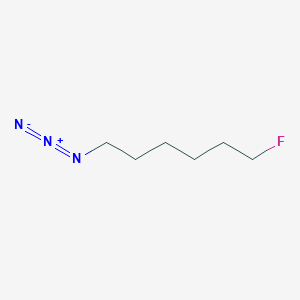
![1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one](/img/structure/B13457411.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoicacid](/img/structure/B13457419.png)
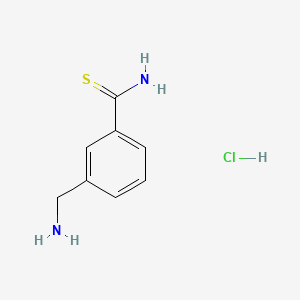
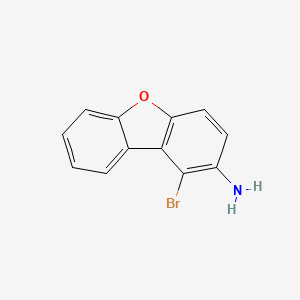
![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one](/img/structure/B13457446.png)
![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
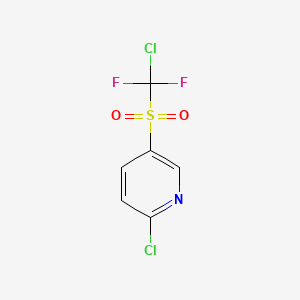
![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
